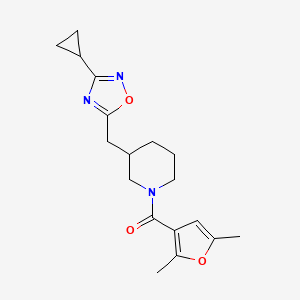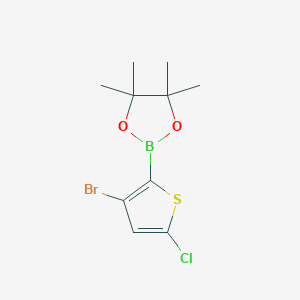
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is a chemical compound that has been widely used in scientific research for its unique properties. It is a boronic acid derivative that contains both bromine and chlorine atoms, which make it highly reactive and useful in various applications.
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable transformation in organic synthesis, allowing for the removal of the boron moiety at the end of a sequence if required .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond .
Suzuki-Miyaura Coupling
The boronic ester moiety in the compound can be used in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Synthesis of Diverse Molecules
The compound can be used in the synthesis of diverse molecules with high enantioselectivity . This is due to the ability of organoboron compounds to transform into a range of functional groups .
Drug Delivery Systems
The compound can be used in the development of drug delivery systems . For example, it can be used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to develop a reactive oxygen species (ROS)-responsive drug delivery system .
Synthesis of Non-Linear Optical Properties
The compound can be used in the synthesis of analogs with non-linear optical properties . This involves the Suzuki cross-coupling reaction of the compound with different boronic acids .
Mécanisme D'action
Target of Action
Boronic acid derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various organic compounds.
Mode of Action
The compound, also known as “2-(3-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is likely to participate in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives provide a nucleophilic carbon center that can form a new carbon-carbon bond with an electrophilic carbon center, typically provided by an organic halide .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions, in which this compound is likely involved, are crucial in the synthesis of many biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways through the products of these reactions.
Pharmacokinetics
As a boronic acid derivative, its absorption and distribution could be influenced by its ability to form reversible covalent bonds with diols, a property exploited in the design of certain drugs .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of “3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester” can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reaction efficiency can be affected by the choice of these reaction conditions, as well as factors such as temperature and solvent .
Propriétés
IUPAC Name |
2-(3-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISTVOTWNOYFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

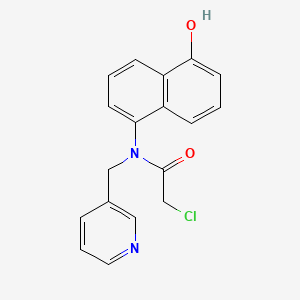
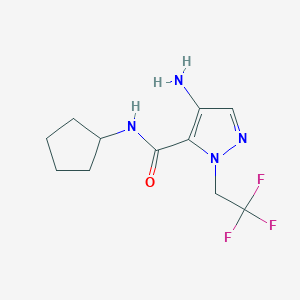
![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide](/img/structure/B2764185.png)
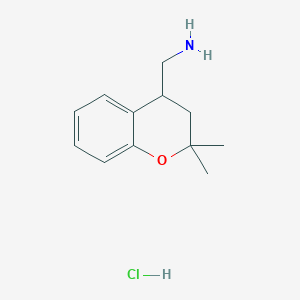
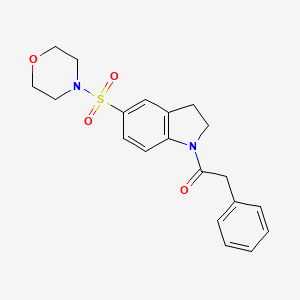
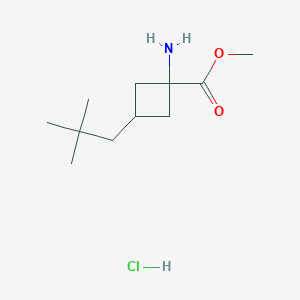

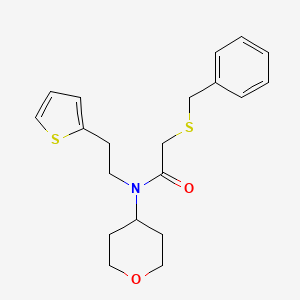
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)
![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)
![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)
